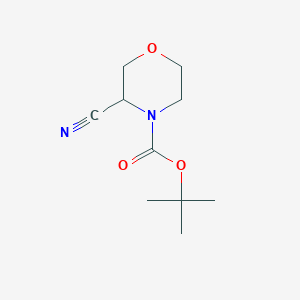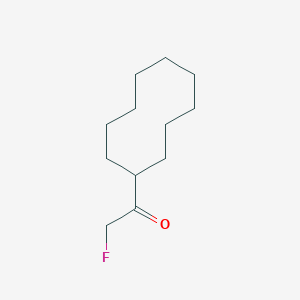
1-cyclodecyl-2-fluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclodecyl-2-fluoroethan-1-one is an organic compound that belongs to the class of fluorinated ketones It features a cyclodecyl group attached to a fluorinated ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclodecyl-2-fluoroethan-1-one typically involves the introduction of a fluorine atom into a pre-existing cyclodecyl ethanone structure. One common method is the fluorination of cyclodecyl ethanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-Cyclodecyl-2-fluoroethan-1-one may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclodecyl-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-Cyclodecyl-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Cyclodecyl-2-fluoroethan-1-one exerts its effects involves interactions with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclodecyl group provides steric bulk, affecting the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Cyclodecyl ethanone: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoroethan-1-one: Lacks the cyclodecyl group, leading to different steric and electronic effects.
Uniqueness: 1-Cyclodecyl-2-fluoroethan-1-one is unique due to the combination of a bulky cyclodecyl group and a reactive fluorinated ethanone moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
122128-58-9 |
|---|---|
Molecular Formula |
C12H21FO |
Molecular Weight |
200.29 g/mol |
IUPAC Name |
1-cyclodecyl-2-fluoroethanone |
InChI |
InChI=1S/C12H21FO/c13-10-12(14)11-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 |
InChI Key |
ASNPPRHEAIEJAD-UHFFFAOYSA-N |
SMILES |
C1CCCCC(CCCC1)C(=O)CF |
Canonical SMILES |
C1CCCCC(CCCC1)C(=O)CF |
Synonyms |
Ethanone, 1-cyclodecyl-2-fluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


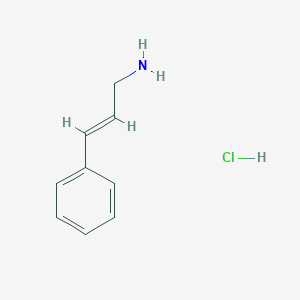
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)
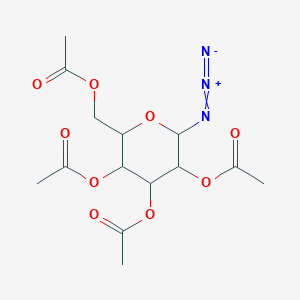
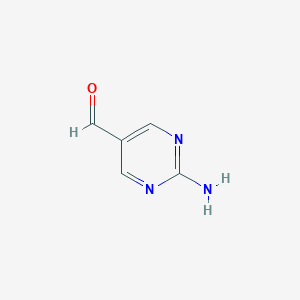
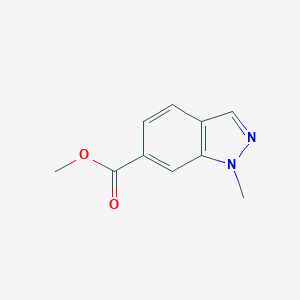
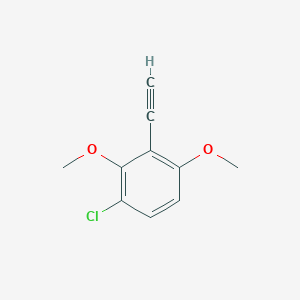
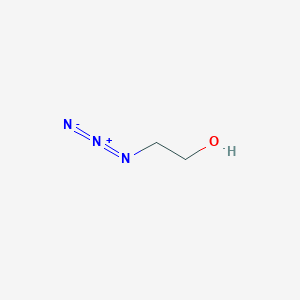
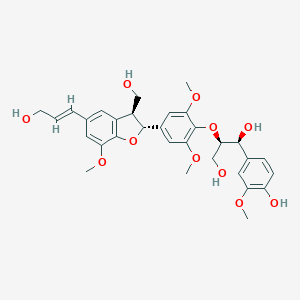
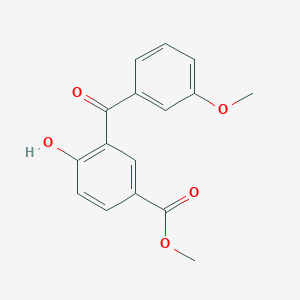
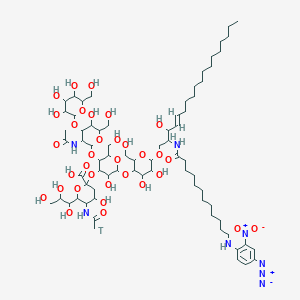
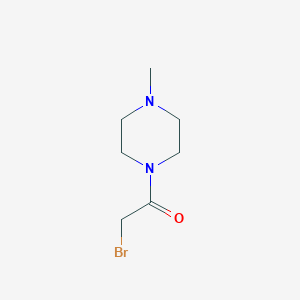
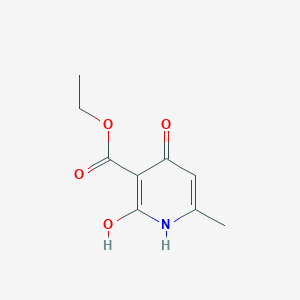
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
